

# In-Depth Technical Guide: 1-Propanol-1,1-d2

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## Compound of Interest

Compound Name: 1-Propanol-1,1-d2

Cat. No.: B1357017

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This technical guide provides a comprehensive overview of **1-Propanol-1,1-d2**, a deuterated isotopologue of 1-propanol. This document details its chemical structure, physical properties, a representative synthetic protocol, and expected analytical data. The inclusion of deuterium at the C1 position makes it a valuable tool in mechanistic studies, metabolic fate determination, and as an internal standard in mass spectrometry-based analyses.

## Chemical Structure and Properties

**1-Propanol-1,1-d2**, also known as 1,1-dideuterio-1-propanol, possesses the chemical formula  $\text{CH}_3\text{CH}_2\text{CD}_2\text{OH}$ . The deuterium labeling at the carbinol carbon provides a distinct mass shift and unique spectroscopic signature, which are invaluable in various research applications.

## Physicochemical Properties

A summary of the key quantitative data for **1-Propanol-1,1-d2** is presented in Table 1. This information is critical for its handling, storage, and application in experimental designs.

Property	Value	Reference
Molecular Formula	C <sub>3</sub> H <sub>6</sub> D <sub>2</sub> O	[1]
Molecular Weight	62.11 g/mol	[1]
Isotopic Purity	≥98 atom % D	[2]
Chemical Purity	≥99%	[2]
Melting Point	-127 °C (lit.)	[1][2]
Boiling Point	97 °C (lit.)	[1][2]
Density	0.830 g/mL at 25 °C	[1][2]
Flash Point	15 °C (59 °F)	[2]
Mass Shift	M+2	[2]

## Synthesis of 1-Propanol-1,1-d2

The most common and efficient method for the synthesis of **1-Propanol-1,1-d2** is the reduction of an appropriate propanoic acid ester, such as ethyl propionate, with a powerful deuterated reducing agent. Lithium aluminum deuteride (LiAlD<sub>4</sub>) is the reagent of choice for this transformation due to its high efficiency in reducing esters to primary alcohols.

## Experimental Protocol: Reduction of Ethyl Propionate with Lithium Aluminum Deuteride

This protocol is a representative procedure for the synthesis of **1-Propanol-1,1-d2**.

Materials:

- Ethyl propionate (CH<sub>3</sub>CH<sub>2</sub>COOCH<sub>2</sub>CH<sub>3</sub>)
- Lithium aluminum deuteride (LiAlD<sub>4</sub>)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Anhydrous sodium sulfate

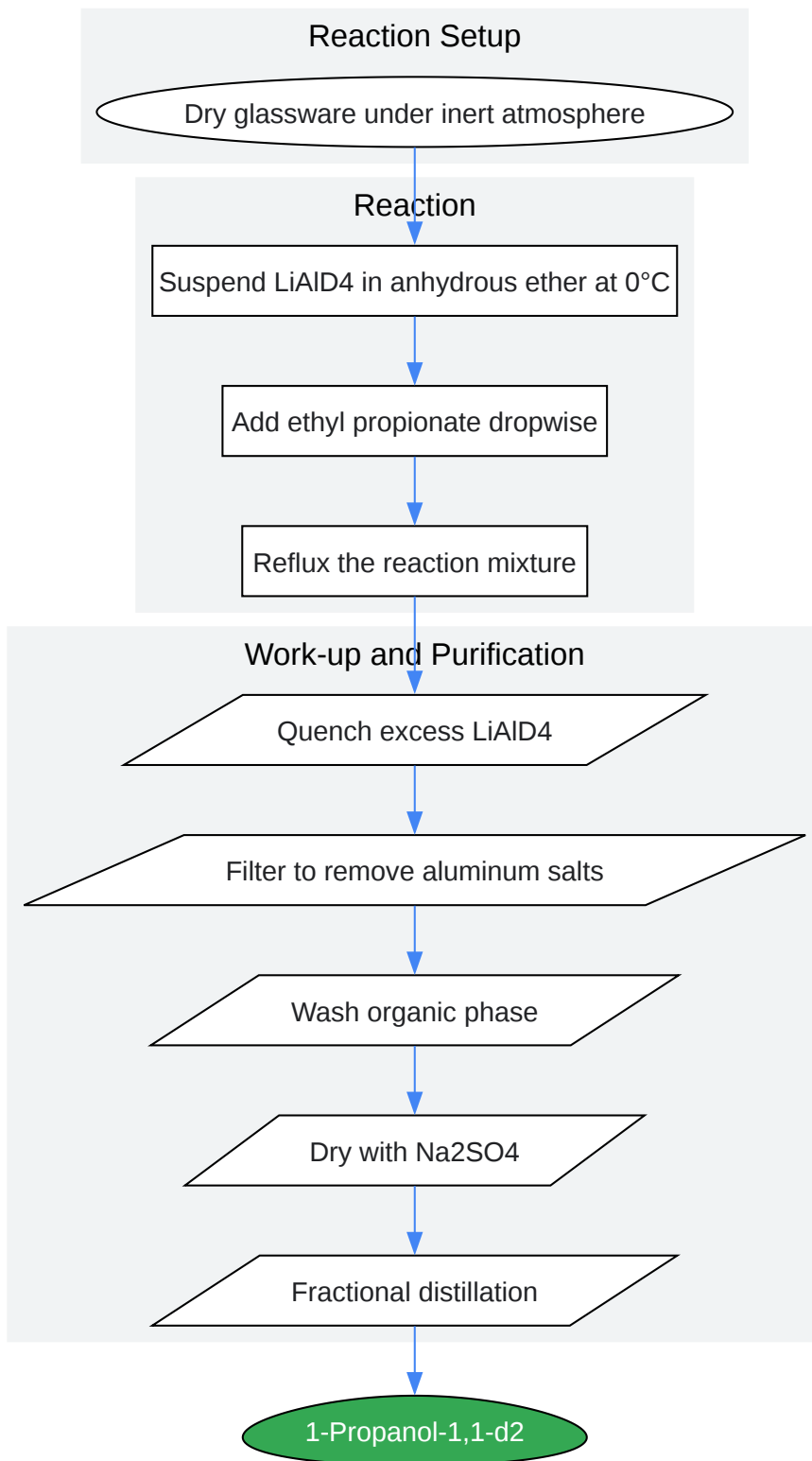
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous solution of sodium chloride (brine)
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- **Reaction Setup:** A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with dry nitrogen or argon.
- **Reagent Addition:** Anhydrous diethyl ether (150 mL) and lithium aluminum deuteride (a molar excess, e.g., 1.5 equivalents) are added to the flask under an inert atmosphere. The suspension is stirred and cooled to 0 °C in an ice bath.
- **Substrate Addition:** A solution of ethyl propionate in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel to the stirred suspension of  $\text{LiAlD}_4$  over a period of 1 hour, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours to ensure the completion of the reaction.
- **Quenching:** The reaction mixture is cooled to 0 °C, and the excess  $\text{LiAlD}_4$  is cautiously quenched by the slow, dropwise addition of water (x mL), followed by the addition of a 15% aqueous sodium hydroxide solution (x mL), and finally, more water (3x mL), where x is the

number of grams of  $\text{LiAlD}_4$  used. This procedure is intended to produce a granular precipitate of aluminum salts.

- Work-up: The resulting precipitate is removed by filtration, and the filter cake is washed with diethyl ether. The combined organic filtrates are washed with 1 M HCl, followed by brine, and then dried over anhydrous sodium sulfate.
- Purification: The solvent is removed by distillation, and the resulting crude **1-Propanol-1,1-d<sub>2</sub>** is purified by fractional distillation.

Synthesis Workflow for 1-Propanol-1,1-d<sub>2</sub>[Click to download full resolution via product page](#)Caption: Synthetic workflow for **1-Propanol-1,1-d<sub>2</sub>**.

## Spectroscopic and Analytical Data

The following sections detail the expected spectroscopic data for **1-Propanol-1,1-d2**. This data is crucial for the characterization and confirmation of the synthesized product.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The <sup>1</sup>H NMR spectrum of **1-Propanol-1,1-d2** will be significantly different from that of its non-deuterated counterpart. The most notable difference will be the absence of the triplet corresponding to the C1 protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.5	Triplet	1H	-OH
~1.5	Multiplet	2H	-CH <sub>2</sub> - (C2)
~0.9	Triplet	3H	-CH <sub>3</sub> (C3)

### <sup>13</sup>C NMR Spectroscopy (Predicted)

The <sup>13</sup>C NMR spectrum will show three signals corresponding to the three carbon atoms. The signal for the C1 carbon will be a triplet due to coupling with the two deuterium atoms.

Chemical Shift (δ) ppm	Assignment
~65	C1 (-CD <sub>2</sub> OH)
~26	C2 (-CH <sub>2</sub> -)
~10	C3 (-CH <sub>3</sub> )

### Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit the characteristic broad O-H stretch of an alcohol. Additionally, C-D stretching vibrations will be observed at lower wavenumbers than the corresponding C-H stretches.

Wavenumber (cm <sup>-1</sup> )	Assignment
3600-3200 (broad)	O-H stretch
2960-2850	C-H stretch
~2200-2100	C-D stretch
~1050	C-O stretch

## Mass Spectrometry (MS) (Predicted)

The mass spectrum will show a molecular ion peak at  $m/z = 62$ , which is two mass units higher than that of non-deuterated 1-propanol. The fragmentation pattern will also be altered due to the presence of deuterium.

$m/z$	Assignment
62	$[M]^+$
33	$[CD_2OH]^+$
29	$[CH_2CH_3]^+$

## Visualization of Chemical Structure

The chemical structure of **1-Propanol-1,1-d2** is depicted below, highlighting the positions of the deuterium atoms.

Caption: Structure of **1-Propanol-1,1-d2**.

## Safety Information

**1-Propanol-1,1-d2** is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It can cause serious eye damage and may cause drowsiness or dizziness. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.<sup>[2]</sup>

This guide is intended for informational purposes for qualified research professionals and does not constitute a warranty of the product's suitability for any particular application. All experimental work should be conducted with appropriate safety measures in place.

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## References

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